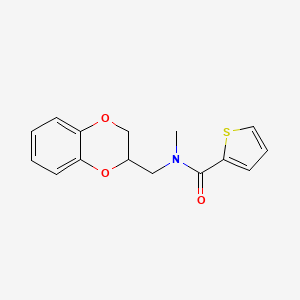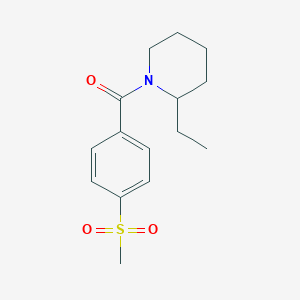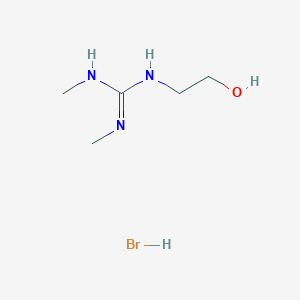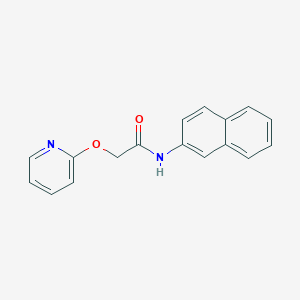
1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-2-(4-methoxyphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-2-(4-methoxyphenyl)pyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DBMPS and is a potent inhibitor of the calcium release-activated calcium (CRAC) channel.
Mechanism of Action
DBMPS inhibits the 1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-2-(4-methoxyphenyl)pyrrolidine channel by binding to the STIM1 protein, which is involved in the activation of the channel. This binding prevents the activation of the channel, leading to a decrease in calcium influx into the cell. This decrease in calcium influx has been shown to have various physiological effects, including the inhibition of T-cell activation and mast cell degranulation.
Biochemical and Physiological Effects:
DBMPS has been shown to have various biochemical and physiological effects. Its inhibition of the this compound channel has been shown to decrease calcium influx into the cell, leading to the inhibition of T-cell activation and mast cell degranulation. Additionally, DBMPS has been shown to have anti-inflammatory effects, which may have therapeutic potential in various diseases such as asthma and autoimmune disorders.
Advantages and Limitations for Lab Experiments
DBMPS has several advantages for lab experiments. It is a potent inhibitor of the 1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-2-(4-methoxyphenyl)pyrrolidine channel, which makes it a valuable tool for studying the role of this channel in various physiological processes. Additionally, DBMPS has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, DBMPS has some limitations for lab experiments. Its potency as an inhibitor of the this compound channel may make it difficult to determine the specific effects of the channel on physiological processes. Additionally, the synthesis of DBMPS can be challenging, which may limit its availability for lab experiments.
Future Directions
There are several future directions for the study of DBMPS. One potential direction is the development of more potent inhibitors of the 1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-2-(4-methoxyphenyl)pyrrolidine channel. Additionally, DBMPS may have potential applications in the treatment of various diseases such as asthma, autoimmune disorders, and cancer. Further research is needed to determine the specific effects of DBMPS on these diseases and to develop effective treatments. Finally, the biochemical and physiological effects of DBMPS need to be further studied to determine its potential applications in various fields.
Synthesis Methods
The synthesis of DBMPS involves the reaction of 1-benzofuran-5-sulfonyl chloride with 4-methoxyphenylacetic acid, followed by the reaction with pyrrolidine. The resulting compound is then purified using column chromatography. This process yields DBMPS as a white solid with a purity of over 95%.
Scientific Research Applications
DBMPS has been extensively studied in recent years due to its potential applications in various fields. It has been shown to be a potent inhibitor of the 1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-2-(4-methoxyphenyl)pyrrolidine channel, which is involved in various physiological processes such as T-cell activation and mast cell degranulation. DBMPS has been used to study the role of the this compound channel in these processes, and its inhibition has been shown to have therapeutic potential in various diseases such as asthma, autoimmune disorders, and cancer.
properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-2-(4-methoxyphenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-23-16-6-4-14(5-7-16)18-3-2-11-20(18)25(21,22)17-8-9-19-15(13-17)10-12-24-19/h4-9,13,18H,2-3,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLYNNJISVOHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2S(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[5-[(5-Chlorothiophen-2-yl)methylsulfanyl]tetrazol-1-yl]phenol](/img/structure/B7545371.png)

![N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]-2-(furan-2-yl)cyclopropane-1-carboxamide](/img/structure/B7545377.png)
![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-ethylpiperazin-1-yl)propan-1-one](/img/structure/B7545386.png)
![1-N,3-N-bis[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohexane-1,3-dicarboxamide](/img/structure/B7545394.png)
![N-[2-(diethylamino)-2-oxoethyl]-4-ethoxybenzamide](/img/structure/B7545395.png)


![3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7545419.png)
![N-[4-(1-methylimidazole-2-carbonyl)phenyl]-1-phenylcyclopropane-1-carboxamide](/img/structure/B7545436.png)
![N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]methanesulfonamide](/img/structure/B7545444.png)

![3,4-dihydro-1(2H)-quinolinyl(imidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7545469.png)